molecular formula C22H17ClFN3OS2 B2556081 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine CAS No. 954588-94-4

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine

Cat. No.: B2556081
CAS No.: 954588-94-4
M. Wt: 457.97
InChI Key: TXBQJQZWBCYOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a useful research compound. Its molecular formula is C22H17ClFN3OS2 and its molecular weight is 457.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN3OSC_{19}H_{17}ClFN_3OS. The structure features a pyridazine core substituted with a thiazole and a chlorofluorobenzyl sulfanyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. Below are key findings from recent research:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction. In vitro studies demonstrated that it effectively reduced the viability of breast cancer (MCF-7) and lung cancer (A549) cells by modulating apoptosis-related proteins such as caspases and Bcl-2 family members .
  • Efficacy : In a study involving xenograft models, treatment with this compound resulted in significant tumor growth inhibition compared to controls, suggesting its potential for further development as an anticancer therapeutic .

Anti-inflammatory Activity

  • Cytokine Suppression : The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may act as a cytokine-suppressive anti-inflammatory drug (CSAID) by targeting p38 MAPK pathways .
  • In Vivo Studies : In animal models of arthritis, administration of the compound led to reduced swelling and pain, indicating its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-710.5Induction of apoptosis
AnticancerA54912.3Modulation of cell cycle proteins
Anti-inflammatoryMacrophages5.0Suppression of TNF-alpha
Anti-inflammatoryArthritis ModelN/AReduction of inflammation

Case Studies

  • Study on Breast Cancer : A recent study evaluated the effects of the compound on MCF-7 cells, revealing a dose-dependent decrease in cell viability with an IC50 value of 10.5 µM. The study highlighted the activation of apoptotic pathways as a primary mechanism .
  • Inflammatory Response in Animal Models : In a controlled experiment involving rats induced with arthritis, treatment with the compound resulted in a significant reduction in paw swelling and pain scores compared to untreated controls, demonstrating its anti-inflammatory efficacy .

Properties

IUPAC Name

5-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3OS2/c1-13-21(30-22(25-13)14-6-8-15(28-2)9-7-14)19-10-11-20(27-26-19)29-12-16-17(23)4-3-5-18(16)24/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBQJQZWBCYOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.